Norcarane

Enzymology Cytochrome P450 Radical Clock

Norcarane (bicyclo[4.1.0]heptane, CAS 286-08-8) is a colorless liquid organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol. Structurally, it is a fused bicyclic hydrocarbon comprising a six-membered cyclohexane ring and a three-membered cyclopropane ring.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 14214-86-9
Cat. No. B1213215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcarane
CAS14214-86-9
Synonymsnorcarane
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESC1CCC2CC2C1
InChIInChI=1S/C7H12/c1-2-4-7-5-6(7)3-1/h6-7H,1-5H2
InChIKeyWPHGSKGZRAQSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norcarane (CAS 14214-86-9) for Enzymology & Synthetic Chemistry: Technical Specifications and Procurement Baseline


Norcarane (bicyclo[4.1.0]heptane, CAS 286-08-8) is a colorless liquid organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol. Structurally, it is a fused bicyclic hydrocarbon comprising a six-membered cyclohexane ring and a three-membered cyclopropane ring. This fusion imparts a unique conformational rigidity and a substantial strain energy estimated at 26–28 kcal/mol . It is primarily synthesized via the Simmons–Smith cyclopropanation of cyclohexene [1]. Its defining characteristic, and the basis for its scientific value, is its function as a highly calibrated "radical clock" for diagnosing reaction mechanisms in both enzymatic and synthetic oxidation systems.

Procurement Risk: Why Norcarane Cannot Be Replaced by Common Cyclopropanes or Bicycloalkanes


Attempting to replace Norcarane with a generic cyclopropane or a simpler bicyclic alkane will result in a critical loss of diagnostic capability in mechanism-focused experiments. Its value is not in being a generic hydrocarbon, but in its precisely defined and widely benchmarked kinetic behavior as a radical clock. Norcarane's specific ring fusion and strain energy yield a well-characterized radical rearrangement rate (k ≈ 2 × 10⁸ s⁻¹) that is used to calculate transient radical lifetimes [1]. Alternative probes like spiro[2.5]octane or simple alkylcyclopropanes possess fundamentally different rearrangement kinetics, leading to product distributions that are either undetectable or produce confounding data [2]. Substituting Norcarane eliminates the ability to reliably distinguish between concerted, radical, and cationic oxidation pathways, a core requirement in enzymology and catalyst development [3].

Quantitative Differentiation of Norcarane (CAS 14214-86-9) vs. Spiro[2.5]octane & Alkylcyclopropanes


Radical Clock Performance: Norcarane vs. Spiro[2.5]octane vs. 1,1-Dimethylcyclopropane in P450/T4MO Systems

Norcarane's radical rearrangement rate is approximately 2 × 10⁸ s⁻¹. This is a 4-fold faster kinetic process compared to spiro[2.5]octane (5 × 10⁷ s⁻¹), whose rearrangement products were undetectable in P450 assays. Furthermore, in T4MO assays, Norcarane's catalytic efficiency (kcat ≈ 0.3–0.5 s⁻¹) is approximately 50-fold higher than that of 1,1-dimethylcyclopropane. These quantitative differences in kinetic rates and catalytic turnover directly translate into vastly different detection capabilities and product profiles [1][2][3].

Enzymology Cytochrome P450 Radical Clock Mechanistic Probe Oxidation

Enzymatic Product Distribution: Norcarane vs. Spiro[2.5]octane in P450 Assays

In head-to-head P450 oxidation assays, Norcarane and spiro[2.5]octane produce fundamentally different product distributions. Norcarane consistently yields detectable radical-rearranged products (e.g., cyclohex-2-enyl methanol) and trace amounts of cation rearrangement products (cyclohept-3-enol) across multiple P450 isoforms. In contrast, no radical or cation rearrangement products are observed for spiro[2.5]octane under the same conditions. The data is conclusive: Norcarane generates a diagnostic signature while spiro[2.5]octane does not [1].

Cytochrome P450 Metabolomics Mechanistic Enzymology Oxidation

T4MO Enzyme Kinetics: Norcarane vs. 1,1-Dimethylcyclopropane

In T4MO-catalyzed hydroxylation, Norcarane exhibits catalytic parameters (kcat ≈ 0.3–0.5 s⁻¹, coupling efficiency ≈ 72%) that are remarkably similar to the natural substrate toluene (kcat ≈ 1.9–2.3 s⁻¹). In stark contrast, 1,1-dimethylcyclopropane and 1,1-diethylcyclopropane are processed with approximately 50-fold slower kcat values. This data demonstrates that Norcarane is a high-fidelity, size-matching probe for the enzyme's active site, while the dimethyl and diethyl analogs are poorly processed [1].

Enzyme Kinetics Toluene 4-Monooxygenase Substrate Analog kcat

Differential Reactivity: Norcarane vs. Phenylcyclopropane in Carbonylation

In rhodium-catalyzed carbonylation reactions, Norcarane exhibits a distinct reactivity profile compared to other cyclopropanes. While Norcarane reacts to yield a small amount of the ring-expanded product bicyclo[4.2.0]octa-7-one, phenylcyclopropane yields no carbonylation products at all under the same conditions [1]. This demonstrates that Norcarane's bicyclic framework is not simply interchangeable with aryl-substituted cyclopropanes for carbonylation chemistry.

Synthetic Chemistry Rhodium Catalysis Carbonylation Cyclopropane

Conformational Stability: Norcarane's Half-Chair vs. Cyclohexene Epoxide

Quantum mechanical and molecular mechanics calculations confirm that the half-chair conformation is the most stable geometry for bicyclo[4.1.0]heptane (norcarane) [1]. This conformational preference is shared with cyclohexene epoxide, but the distinct chemical nature of the cyclopropane ring (C-C bond) versus an epoxide (C-O bond) results in fundamentally different chemical reactivity and ring-opening pathways. The computational validation of its geometry is crucial for accurate molecular modeling and structure-based drug design.

Conformational Analysis Computational Chemistry DFT Molecular Mechanics

AaeUPO Peroxygenase Catalysis: Product Distribution and Radical Lifetime vs. P450 Isoforms

When Norcarane is used as a substrate for the peroxygenase AaeUPO, it yields a characteristic product distribution that differs markedly from that of P450 enzymes. The major product is exo-2-norcaranol, and the ratio of exo-2-norcaranol to endo-2-norcaranol is 100:4, compared to ratios ranging from 35:100 to 188:100 for various P450s. Furthermore, the calculated radical lifetime is 9.4 ps for AaeUPO, which is 2- to 6-fold shorter than the 16-52 ps lifetimes observed in P450 systems. This demonstrates Norcarane's capacity to differentiate between enzyme active sites [1].

Peroxygenase AaeUPO Radical Lifetime Biocatalysis Product Distribution

Validated Application Scenarios for Norcarane (CAS 14214-86-9) Based on Quantitative Evidence


Cytochrome P450 and Monooxygenase Mechanism Elucidation

Norcarane is the definitive radical clock substrate for studying hydrocarbon hydroxylation mechanisms in cytochrome P450 enzymes (e.g., CYP101, CYP102, CYP2B1, CYP2E1) and diiron monooxygenases like T4MO and sMMO. Its well-characterized radical rearrangement rate (k ≈ 2 × 10⁸ s⁻¹) and diagnostic product distribution (including cyclohex-2-enyl methanol and cyclohept-3-enol) enable researchers to accurately distinguish between concerted, radical rebound, and cationic oxidation pathways. Unlike spiro[2.5]octane or simple alkylcyclopropanes, Norcarane reliably generates detectable rearrangement products and exhibits efficient enzyme turnover (kcat ≈ 0.3–0.5 s⁻¹ in T4MO) [1][2].

Peroxygenase (e.g., AaeUPO) Biocatalyst Characterization

Norcarane serves as a highly sensitive diagnostic probe for characterizing peroxygenase enzymes. In studies with AaeUPO, it produces a unique product profile (exo-2-norcaranol:endo-2-norcaranol ratio of 100:4) and a short radical lifetime (9.4 ps) that are quantitatively distinct from those of P450 enzymes. This allows researchers to benchmark novel peroxygenases, differentiate their active site architectures from P450s, and investigate the interplay between radical and cationic pathways in H₂O₂-driven oxidations [3].

Synthetic Methodology Development Involving Strained Rings

Norcarane is a valuable substrate for developing and benchmarking new catalytic methods, particularly those involving rhodium-catalyzed carbonylation or acid-promoted ring-opening. Its unique reactivity profile, such as its ability to yield bicyclo[4.2.0]octa-7-one in carbonylation reactions where phenylcyclopropane fails, makes it a useful probe for exploring the scope and limitations of new synthetic transformations involving strained C-C bonds [4].

Computational Chemistry and Conformational Analysis

Norcarane is a benchmark molecule for validating computational methods (DFT, molecular mechanics) due to its well-defined, rigid half-chair conformation and extensive experimental data (heat of formation, rotational constants, dipole moment). Its calculated and experimental geometries provide a robust test case for force fields and quantum mechanical models applied to strained bicyclic systems [5].

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